molecular formula C21H17Cl2NO2 B4748211 N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide

N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide

Cat. No.: B4748211
M. Wt: 386.3 g/mol
InChI Key: JYXOLCMDFCGOMB-UHFFFAOYSA-N
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Description

N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide is an organic compound characterized by the presence of two 4-chlorophenyl groups and a 4-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[bis(4-chlorophenyl)methyl]cyclohexanamine hydrochloride: Similar structure but with a cyclohexanamine moiety instead of a methoxybenzamide group.

    N-[bis(4-chlorophenyl)methyl]benzamide: Lacks the methoxy group present in N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c1-26-19-12-6-16(7-13-19)21(25)24-20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOLCMDFCGOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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